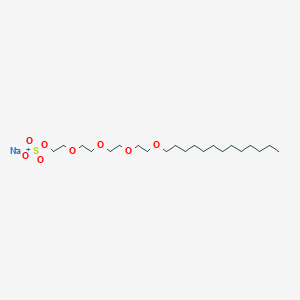
3-(3-Nitrophenyl)benzonitrile
Descripción general
Descripción
3-(3-Nitrophenyl)benzonitrile is a chemical compound with the CAS Number: 192699-67-5 . Its molecular weight is 224.22 and its linear formula is C13H8N2O2 . It is also known by its IUPAC name 3’-nitro [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The Inchi Code for 3-(3-Nitrophenyl)benzonitrile is 1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H . The Inchi Key is RDDKZUGQFOXIED-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitriles undergo several types of reactions including hydrolysis to carboxylic acids, two different reductions with products that vary with the strength of the reducing agent and reaction with Grignard reagents that form ketones .Physical And Chemical Properties Analysis
3-(3-Nitrophenyl)benzonitrile has a molecular weight of 224.22 . Its linear formula is C13H8N2O2 .Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Cyanation
3-(3-Nitrophenyl)benzonitrile has been explored in the context of organic synthesis, specifically in the rhodium-catalyzed direct cyanation of aromatic C-H bonds. This process utilizes N-nitrosoarylamines with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, facilitating the synthesis of 2-(alkylamino)benzonitriles, which are crucial intermediates in the production of pharmaceuticals and agrochemicals (J. Dong et al., 2015).
Corrosion Inhibition
In the field of corrosion science, derivatives of 3-(3-Nitrophenyl)benzonitrile have been studied for their efficacy as corrosion inhibitors for mild steel in acidic media. Their performance was evaluated using a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, demonstrating that these compounds offer excellent protection against corrosion (A. Chaouiki et al., 2018).
High-Temperature Polymer Synthesis
The compound has also been involved in the synthesis of high-temperature resorcinol-based phthalonitrile polymers. These polymers exhibit outstanding thermal stability and chemical resistance, making them suitable for aerospace and electronic applications (T. Keller & D. Dominguez, 2005).
Photorefractive Polymer Composites
Furthermore, 3-(3-Nitrophenyl)benzonitrile has been utilized in the development of photorefractive polymer composites. These materials show significant promise in optical data storage and real-time holography, featuring high efficiency and long phase stability (E. Hendrickx et al., 1998).
Fluorescence Assay for Membrane Asymmetry
In biological research, fluorescent derivatives of 3-(3-Nitrophenyl)benzonitrile have been employed in assays to measure phospholipid membrane asymmetry. This application highlights its role in studying the dynamics and structure of biological membranes (J. McIntyre & Richard G. Sleight, 1991).
Mecanismo De Acción
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
It is known that nitrile-containing compounds can be transformed via the nitrile hydratase–amidase pathway in certain microorganisms . This pathway involves the conversion of nitriles into amides, which can then be further metabolized .
Pharmacokinetics
The presence of a nitrile group in pharmaceuticals is known to improve their pharmacokinetic profile .
Safety and Hazards
3-(3-Nitrophenyl)benzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
3-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZUGQFOXIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629598 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192699-67-5 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















